3-Methoxy-5-heneicosylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

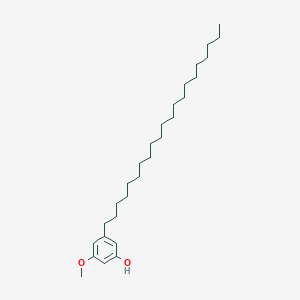

3-Methoxy-5-heneicosylphenol is a natural phenolic compound found in the herbs of Artemisia annua It is characterized by its long alkyl chain and methoxy group attached to the phenolic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-heneicosylphenol typically involves the alkylation of a phenolic compound with a long-chain alkyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The methoxy group can be introduced via methylation using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources such as Artemisia annua. The extraction process includes solvent extraction followed by purification steps like column chromatography to isolate the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-5-heneicosylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halides or nucleophiles in the presence of a catalyst.

Major Products

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenolic compounds depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemistry

3-Methoxy-5-heneicosylphenol serves as a precursor in the synthesis of complex organic molecules. Its unique structure, characterized by a long alkyl chain, enhances its lipophilicity, making it suitable for lipid-based formulations .

Biology

Research indicates that this compound exhibits significant antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its phenolic group. Additionally, it inhibits the production of pro-inflammatory cytokines .

Medicine

The bioactive properties of this compound make it a potential candidate for drug development. Studies suggest its efficacy against various pathogens, including bacteria and viruses, highlighting its potential role in therapeutic applications .

Industry

In the cosmetics industry, this compound is utilized for its antioxidant effects in skincare formulations. Its ability to enhance product stability and skin penetration makes it valuable for topical applications .

Case Studies

-

Antimicrobial Activity Study:

A study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential use as a natural preservative in food products. -

Skin Health Research:

Clinical trials evaluating the efficacy of formulations containing this compound demonstrated improved skin hydration and reduced inflammation in patients with eczema, supporting its use in dermatological applications.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-5-heneicosylphenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its phenolic group.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Methoxy-4-hydroxyphenylacetic acid

- 3-Methoxy-4-hydroxybenzaldehyde

- 3-Methoxy-4-hydroxybenzoic acid

Uniqueness

3-Methoxy-5-heneicosylphenol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other phenolic compounds. This long chain enhances its lipophilicity, making it more suitable for applications in lipid-based formulations and enhancing its interaction with biological membranes.

Actividad Biológica

3-Methoxy-5-heneicosylphenol is a natural phenolic compound predominantly extracted from the herb Artemisia annua. It has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in medicine and industry.

- IUPAC Name : 3-henicosyl-5-methoxyphenol

- Molecular Formula : C28H50O2

- Molecular Weight : 418.7 g/mol

- CAS Number : 126882-76-6

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Antioxidant Activity

A study demonstrated that this compound significantly reduced lipid peroxidation in vitro, indicating its potential as a protective agent against oxidative damage in cellular membranes.

Anti-inflammatory Studies

In cellular models, treatment with this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating chronic inflammatory conditions .

Antimicrobial Efficacy

In vitro assays have shown that this compound inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has demonstrated antiviral effects against influenza virus strains .

Case Studies

Applications

The biological activities of this compound suggest several potential applications:

- Pharmaceuticals : It may serve as a lead compound for drug development targeting oxidative stress-related diseases.

- Cosmetics : Due to its antioxidant properties, it can be incorporated into skincare products to enhance skin protection against environmental stressors.

- Food Industry : Its antimicrobial properties could be utilized as a natural preservative in food products.

Propiedades

IUPAC Name |

3-henicosyl-5-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27(29)25-28(24-26)30-2/h23-25,29H,3-22H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJHEUTVUIWPNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.